5-(2-Pyrrolidin-1-yl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one
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Overview
Description
5-(2-Pyrrolidin-1-yl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Pyrrolidin-1-yl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Pyrrolidine Substitution: The thiazole intermediate is then reacted with pyrrolidine to introduce the pyrrolidin-1-yl group.
Indolone Formation: The final step involves cyclization with an appropriate indole precursor under acidic or basic conditions to form the indolone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-Pyrrolidin-1-yl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiazole and indolone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-Pyrrolidin-1-yl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-Pyrrolidin-1-yl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline
- 2-Methyl-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline
- 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one
Uniqueness
5-(2-Pyrrolidin-1-yl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one is unique due to its combination of a pyrrolidine ring, a thiazole ring, and an indolone moiety. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
IUPAC Name |
5-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-14-8-11-7-10(3-4-12(11)16-14)13-9-20-15(17-13)18-5-1-2-6-18/h3-4,7,9H,1-2,5-6,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHVFWJRIDVHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C3=CC4=C(C=C3)NC(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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